REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:26])[NH:7][CH2:8][CH:9]([N:15]1C(=O)C2C(=CC=CC=2)C1=O)[C:10]1[CH:14]=[CH:13][S:12][CH:11]=1)([CH3:4])([CH3:3])[CH3:2].O.NN>C1COCC1.CO>[C:1]([O:5][C:6](=[O:26])[NH:7][CH2:8][CH:9]([NH2:15])[C:10]1[CH:14]=[CH:13][S:12][CH:11]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC(C1=CSC=C1)N1C(C2=CC=CC=C2C1=O)=O)=O
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
FILTRATION
|
Details
|
the filtration
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (methanol:dichloromethane, 1:50)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC(C1=CSC=C1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |